R(+)-6-Bromo-APB hydrobromide

Descripción general

Descripción

R(+)-6-Bromo-APB HBr is a potent D1 Dopamine receptor agonist.

Aplicaciones Científicas De Investigación

Identification and Characterization in Chemical Compounds

R(+)-6-Bromo-APB hydrobromide, as part of the APB series of compounds, has been identified in internet-purchased products. The differentiation of its positional isomers such as 5-APB and 6-APB is crucial for chemical analysis and confirmation. Advanced techniques like gas chromatography and liquid chromatography-mass spectrometry are employed to confirm the presence of these compounds in 'research chemicals' bought online (Stańczuk et al., 2013).

Pharmacological Studies

Understanding the pharmacokinetics, pharmacodynamics, and potential toxicology of new psychoactive substances (NPS) like R(+)-6-Bromo-APB hydrobromide is vital. Studies have compared its effects with classical recreational drugs and outlined the challenges in identifying health risks due to factors like mislabeling of drugs and analytical difficulties. The significance of international collaboration for early detection of potentially hazardous NPS to protect public health is emphasized (Nugteren-van Lonkhuyzen et al., 2015).

Neuropharmacological Research

R(+)-6-Bromo-APB hydrobromide has been explored for its neuropharmacological properties. In studies involving rodent models of Parkinson's disease, compounds like R-apomorphine, structurally related to R(+)-6-Bromo-APB hydrobromide, demonstrated neuroprotective effects against neurotoxicity induced by compounds like 6-hydroxydopamine. This highlights the potential therapeutic properties of such compounds in neurodegenerative diseases (Yuan et al., 2006).

Structural Analysis and Biochemical Applications

The structure and absolute configuration of compounds like R(+)-6-Bromo-APB hydrobromide are crucial for understanding their biochemical properties and potential applications. Studies focusing on the thermal rearrangement reactions and subsequent structural analysis provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Kobayashi et al., 2003).

Bromination Reactions in Organic Synthesis

The reactions of hydrochlorides of certain compounds with N-bromosuccinimide or bromine are studied to understand the bromination mechanism. These insights are critical for synthetic chemistry, where bromination plays a key role in the synthesis of complex molecules. Understanding the behavior of these reactions can aid in designing more efficient synthetic routes for pharmaceuticals and other chemicals (Mukarramov, 2014).

Mecanismo De Acción

Target of Action

R(+)-6-Bromo-APB hydrobromide is a dopamine (DA) agonist . It is commonly used to study the properties of serotonin (5-HT) receptors, specifically in the context of its agonist activity on the 5-HT2B receptor .

Mode of Action

As a dopamine agonist, R(+)-6-Bromo-APB hydrobromide interacts with dopamine receptors, mimicking the action of dopamine by binding to the same receptors. This results in an increase in the expression of µ opioid receptor (MOR) mRNA in the nucleus accumbens .

Result of Action

The molecular and cellular effects of R(+)-6-Bromo-APB hydrobromide’s action are largely related to its role as a dopamine agonist. By increasing the expression of µ opioid receptor (MOR) mRNA in the nucleus accumbens , it may influence reward-related behaviors and other processes regulated by the dopaminergic system.

Direcciones Futuras

The future directions for research on a compound like R(+)-6-Bromo-APB hydrobromide could involve further studies on its synthesis, mechanism of action, and potential applications. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to the study of this compound .

Propiedades

IUPAC Name |

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUBYSSTAODOD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474680 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R(+)-6-Bromo-APB hydrobromide | |

CAS RN |

139689-19-3 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

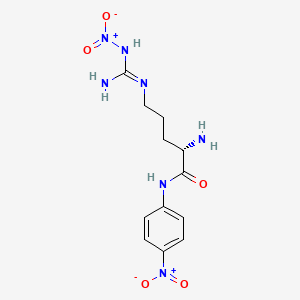

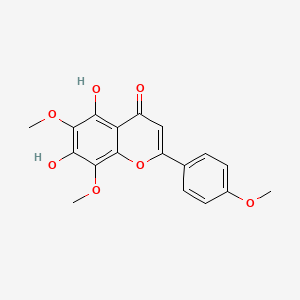

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)

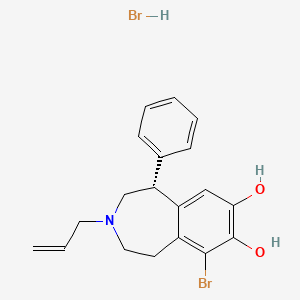

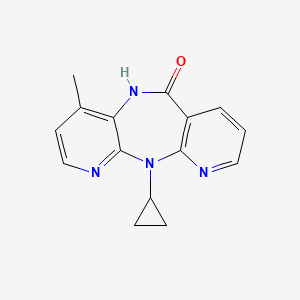

![(4R,8R,18R,22S,26R)-12,14,30,32-Tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B1678656.png)

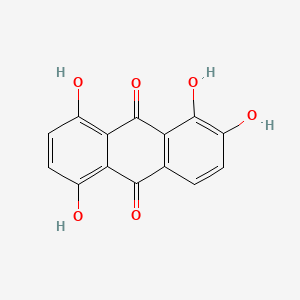

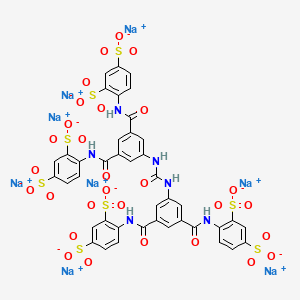

![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)

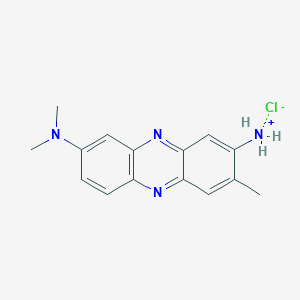

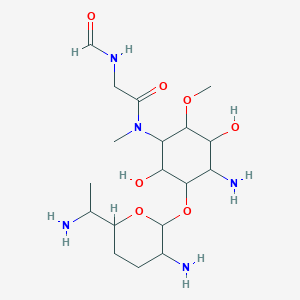

![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)